Blood-Brain Barrier Permeability: Cyclo(Gly-Gln) Exhibits Central Activity After Peripheral Administration, Linear Gly-Gln Does Not
A direct head-to-head comparison in anesthetized rats demonstrates that intra-arterial (i.a.) administration of cyclo(Gly-Gln) at 5 mg/kg significantly attenuates the hypotension induced by centrally administered β-endorphin, consistent with its ability to permeate the blood-brain barrier. In stark contrast, i.a. administration of the linear dipeptide Gly-Gln is completely ineffective in this same model [1]. This functional evidence establishes that cyclization is a prerequisite for CNS activity following peripheral dosing.
| Evidence Dimension | Reversal of β-endorphin-induced hypotension following peripheral (i.a.) administration |
|---|---|
| Target Compound Data | Cyclo(Gly-Gln): 5 mg/kg i.a. significantly attenuated the fall in arterial pressure |
| Comparator Or Baseline | Gly-Gln (linear dipeptide): i.a. administration was ineffective |
| Quantified Difference | Cyclo(Gly-Gln) active; Gly-Gln inactive |
| Conditions | Pentobarbital-anesthetized rats pretreated with β-endorphin (0.5 nmol i.c.v.) |
Why This Matters
For CNS research programs, cyclo(Gly-Gln) enables systemic dosing, whereas the linear peptide requires invasive intracerebroventricular (i.c.v.) administration to achieve central effects, a critical consideration for in vivo study design and translational feasibility.
- [1] Unal, C. B., Owen, M. D., & Millington, W. R. (1997). Cyclo(Gly-Gln) inhibits the cardiorespiratory depression produced by β-endorphin and morphine. Brain Research, 747(1), 52-59. View Source
